2,3,5,6-Tetrafluorobenzaldehído

Descripción general

Descripción

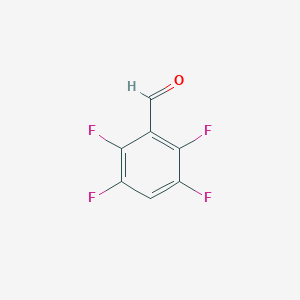

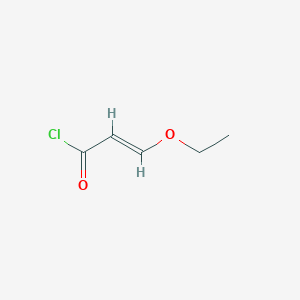

2,3,5,6-Tetrafluorobenzaldehyde (TFB) is an organic compound belonging to the class of aldehydes. It is a colorless solid with a pungent odor and is soluble in most organic solvents. It is used in a variety of industrial and scientific applications, such as in the synthesis of pharmaceuticals and in the preparation of polymers. In addition, it has been used as an intermediate in the production of other compounds, such as 2,3,5,6-tetrafluorotoluene (TFT).

Aplicaciones Científicas De Investigación

Bloques de construcción fluorados

2,3,5,6-Tetrafluorobenzaldehído es un tipo de bloque de construcción fluorado . Los compuestos fluorados se utilizan a menudo en las industrias farmacéutica y agroquímica debido a sus propiedades únicas, como una mayor estabilidad y una reactividad modificada.

Sustrato para la hidroxinítrilo liasa

Este compuesto ha sido evaluado como sustrato para la hidroxinítrilo liasa de Prunus mume (PmHNL) . Las hidroxinítrilo liasas son enzimas que catalizan la escisión y formación de cianohidrinas, que son intermediarios clave en la producción de varios productos farmacéuticos y químicos finos.

Síntesis de dipirrometanos

Se ha informado que el this compound reacciona con el dipirrometano . Los dipirrometanos son bloques de construcción importantes en la síntesis de porfirinas y macrociclos relacionados, que tienen aplicaciones en áreas como la terapia fotodinámica y la fotovoltaica orgánica.

Preparación de imidazolidinas

Este compuesto se ha utilizado en la preparación de 1,3-bis(2,4,6-trimetilfenil)-2-(2,3,5,6-tetrafluorofenil)imidazolidina y 1,3-dimetil-2-(2,3,5,6-tetrafluorofenil)imidazolidina . Las imidazolidinas son una clase de compuestos heterocíclicos que se han estudiado por sus posibles actividades biológicas.

Síntesis de polímeros aromáticos fluorados

Al igual que el this compound, el 2,3,4,5,6-Pentafluorobenzaldehído se ha utilizado en la síntesis de nuevos polímeros aromáticos fluorados de alto peso molecular . Dada la similitud estructural, es posible que el this compound se pueda utilizar de manera similar.

Reactivo de derivatización en química analítica

Nuevamente, trazando un paralelo con el 2,3,4,5,6-Pentafluorobenzaldehído, que se ha utilizado como reactivo de derivatización en un método para la determinación de aminas primarias en lodos de aguas residuales , es plausible que el this compound pueda desempeñar un papel similar en la química analítica.

Safety and Hazards

2,3,5,6-Tetrafluorobenzaldehyde is combustible . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Relevant Papers A preliminary optimization of electrolytic conditions for the production of either 2,3,5,6-tetrafluorobenzyl alcohol or 2,3,5,6-tetrafluorobenzaldehyde was systematically performed using a laboratory-scale flow-cell system .

Mecanismo De Acción

Target of Action

The primary target of 2,3,5,6-Tetrafluorobenzaldehyde is Prunus mume hydroxynitrile lyase (PmHNL) . PmHNL is an enzyme that catalyzes the cleavage of cyanohydrins .

Mode of Action

2,3,5,6-Tetrafluorobenzaldehyde interacts with PmHNL as a substrate

Biochemical Pathways

The compound is involved in the biochemical pathway catalyzed by PmHNL

Propiedades

IUPAC Name |

2,3,5,6-tetrafluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRYOMXPMOLQSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345039 | |

| Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19842-76-3 | |

| Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-Tetrafluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

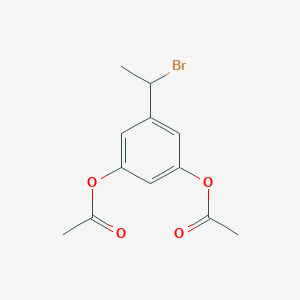

Q1: What is a practical method for synthesizing 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes using 2,3,5,6-Tetrafluorobenzaldehyde as a starting material?

A1: A new and practical process utilizes 2,3,5,6-Tetrafluorobenzaldehyde and various phenols to synthesize 4-aryloxy-2,3,5,6-tetrafluorobenzaldehydes. [, ] This convergent method employs nucleophilic substitution in the presence of inorganic fluorides. Studies demonstrate the methodology's tolerance to diverse substituents, allowing the introduction of various aryl and heteroaryl groups, leading to the successful preparation of twelve different aldehydes with yields ranging from 14% to 93%. [, ]

Q2: Can 2,3,5,6-Tetrafluorobenzaldehyde be used in the synthesis of larger macrocyclic structures?

A2: Yes, 2,3,5,6-Tetrafluorobenzaldehyde acts as a key building block in synthesizing meso-porphyrinyl-substituted expanded porphyrins. [] These structures form through an acid-catalyzed condensation reaction between 4-porphyrinyl-2,3,5,6-tetrafluorobenzaldehyde, derived from 2,3,5,6-Tetrafluorobenzaldehyde, and pyrrole. []

Q3: Are there alternative synthetic routes to obtain derivatives of 2,3,5,6-Tetrafluorobenzaldehyde?

A3: Research indicates that 2,3,5,6-Tetrafluorobenzaldehyde can be obtained through the product-selective electroreduction of 2,3,4,5,6-pentafluorobenzoic acid. [] This method, employing a flow cell system, offers a potential alternative pathway for synthesizing 2,3,5,6-Tetrafluorobenzaldehyde and potentially its derivatives. []

Q4: What are the potential applications of compounds derived from 2,3,5,6-Tetrafluorobenzaldehyde?

A4: While the provided research primarily focuses on the synthesis and characterization of 2,3,5,6-Tetrafluorobenzaldehyde derivatives, their unique structural features suggest potential applications in various fields. These may include:

- Building blocks for supramolecular chemistry: The successful incorporation of 2,3,5,6-Tetrafluorobenzaldehyde derivatives into expanded porphyrins [] highlights their potential as building blocks for complex supramolecular architectures.

- Photochemical and photophysical studies: The presence of the tetrafluorophenyl moiety can influence the electronic properties and photochemical behavior of molecules, making them interesting for applications in areas like photodynamic therapy or as photosensitizers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)